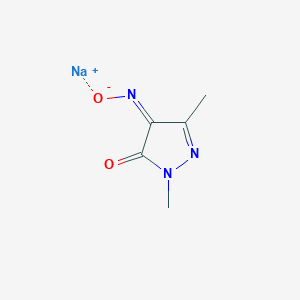

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt

描述

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

准备方法

The synthesis of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt typically involves several steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.

Oxime Formation: The next step involves the conversion of the pyrazole derivative to its oxime form.

Sodium Salt Formation: Finally, the oxime is converted to its sodium salt form by neutralizing it with sodium hydroxide.

Industrial production methods often involve optimizing these steps to ensure high yields and purity of the final product.

化学反应分析

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. Specifically, the sodium salt form of 1H-Pyrazole-4,5-dione has shown potential as:

- Anti-inflammatory agents : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.

- Antimicrobial activity : Research has demonstrated that certain pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial therapies.

Agricultural Chemistry

In agriculture, the compound is being investigated for its role as:

- Herbicides : The structural characteristics of pyrazoles allow them to act as effective herbicides by inhibiting specific metabolic pathways in plants.

- Pesticides : The compound's efficacy against various pests has been evaluated, showing promise in pest control formulations.

Material Science

The unique chemical structure of 1H-Pyrazole-4,5-dione allows it to be used in:

- Polymer additives : Its incorporation into polymers can enhance thermal stability and mechanical properties.

- Corrosion inhibitors : The compound has been studied for its ability to protect metals from corrosion in various environments.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives and their evaluation as COX inhibitors. The sodium salt form exhibited significant inhibition activity compared to traditional NSAIDs .

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists examined the herbicidal efficacy of 1H-Pyrazole derivatives against common weeds. Results showed a reduction in weed biomass by up to 80% when applied at optimal concentrations .

Case Study 3: Corrosion Inhibition

A study focused on the use of pyrazole compounds as corrosion inhibitors in acidic environments demonstrated that the sodium salt form provided substantial protection to steel surfaces due to its adsorption properties .

Data Tables

作用机制

The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

相似化合物的比较

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt can be compared with other similar compounds, such as:

1H-Pyrazole, 1,3-dimethyl-: This compound shares a similar pyrazole ring structure but lacks the oxime and sodium salt functionalities.

1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: This compound has a similar oxime functionality but differs in its substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

1H-Pyrazole-4,5-dione derivatives are characterized by their pyrazole ring structure, which contributes to their biological activity. The specific compound in focus has the following characteristics:

- Molecular Formula : C₅H₆N₂O₂

- CAS Number : 113902-46-8

- Molecular Weight : 126.11 g/mol

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, the compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.

Research Findings :

- A study indicated that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indexes suggesting lower gastrointestinal toxicity compared to traditional NSAIDs like aspirin and ibuprofen .

- In experimental models such as carrageenan-induced paw edema in rats, these compounds demonstrated substantial reduction in inflammation .

| Compound | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Pyrazole Derivative A | 54.65 | 26.19 |

| Pyrazole Derivative B | 57.24 | 30.95 |

| Celecoxib (Standard) | 54.65 | 22 |

2. Antitumor Activity

The antitumor potential of pyrazole derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study :

- In vitro studies on HepG2 human hepatoblastoma cell lines revealed that certain palladium complexes derived from pyrazoles exhibited cytotoxic effects with up to 57.6% inhibition of cell proliferation .

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Pyrazole Complex A | HepG2 | 57.6 |

| Pyrazole Complex B | U937 (Leukemia) | Significant Apoptosis Induction |

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives are noteworthy as well. Research indicates that these compounds can effectively inhibit bacterial growth.

Findings :

- Various pyrazole derivatives were tested against common bacterial strains, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) for Pyrazole Derivative |

|---|---|

| E. coli | <10 |

| S. aureus | <15 |

| P. aeruginosa | <20 |

The biological activities of 1H-Pyrazole-4,5-dione derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to reduced tumor viability.

- Antimicrobial Action : The compounds interfere with bacterial cell wall synthesis or metabolic pathways, resulting in bacterial death.

属性

IUPAC Name |

sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRTIXBVDHFTF-ZULQGGHCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=N[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。